molecular formula C8H15NO2 B13001301 2-Amino-3-(1-methylcyclobutyl)propanoic acid

2-Amino-3-(1-methylcyclobutyl)propanoic acid

Cat. No.: B13001301
M. Wt: 157.21 g/mol
InChI Key: BMMSEIZQWPNKMW-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methylcyclobutyl)propanoic acid is a unique amino acid derivative characterized by the presence of a cyclobutyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1-methylcyclobutyl)propanoic acid typically involves the following steps:

    Amination: The addition of an amino group to the cyclobutyl precursor.

Industrial Production Methods: Industrial production methods for this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclobutylation, amination, and carboxylation steps.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium or nickel, specific solvents and temperatures.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-Amino-3-(1-methylcyclobutyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-3-(1-methylcyclopropyl)propanoic acid
  • 2-Amino-3-(1-methylcyclopentyl)propanoic acid
  • 2-Amino-3-(1-methylcyclohexyl)propanoic acid

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
  • Chemical Properties: These structural differences lead to variations in chemical reactivity, stability, and solubility.
  • Biological Activity: The biological activity may vary based on the interaction of the compound with molecular targets, influenced by the ring size and substitution pattern.

2-Amino-3-(1-methylcyclobutyl)propanoic acid stands out due to its unique cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-amino-3-(1-methylcyclobutyl)propanoic acid

InChI

InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

BMMSEIZQWPNKMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC(C(=O)O)N

Origin of Product

United States

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